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molecular formula C17H16N4O3S B3573706 2-amino-6-(methylthio)-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile

2-amino-6-(methylthio)-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile

Cat. No. B3573706
M. Wt: 356.4 g/mol
InChI Key: ZNMBHTLCBFTLSZ-UHFFFAOYSA-N
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Patent
US06586441B2

Procedure details

From 3,4,5-trimethoxybenzaldehyde, malonitrile, cyanothioacetamide and piperidine in EtOH. Then treatment with methyl iodide and sodium methylate in methanol. EI-MS m/e (%): 356 (M+, 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=C(C=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])C=O.C(#N)C(C[C:19]#[N:20])O.[C:22]([CH2:24][C:25]([NH2:27])=[S:26])#[N:23].[NH:28]1[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]1.[CH3:34]I.C[O-].[Na+]>CCO.CO>[NH2:28][C:33]1[C:32]([C:19]#[N:20])=[C:31]([C:30]2[CH:4]=[C:3]([O:2][CH3:1])[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:29]=2)[C:24]([C:22]#[N:23])=[C:25]([S:26][CH3:34])[N:27]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)CC#N)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=S)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Six
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=NC(=C(C(=C1C#N)C1=CC(=C(C(=C1)OC)OC)OC)C#N)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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